Androst-4-ene-3,11-dione, 9-fluoro-17beta-hydroxy-6alpha,17-dimethyl-, acetate
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Overview
Description
Androst-4-ene-3,11-dione, 9-fluoro-17beta-hydroxy-6alpha,17-dimethyl-, acetate is a synthetic steroid compound. It is a derivative of androstane, a steroid framework that is a key structural component in many biologically active steroids. This compound is characterized by the presence of a fluorine atom at the 9th position, a hydroxyl group at the 17th position, and an acetate ester at the 17th position. These modifications confer unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Androst-4-ene-3,11-dione, 9-fluoro-17beta-hydroxy-6alpha,17-dimethyl-, acetate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 9th position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Hydroxylation: The hydroxyl group at the 17th position can be introduced via oxidation reactions using reagents like osmium tetroxide or selenium dioxide.
Acetylation: The acetate ester is formed by reacting the hydroxyl group with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of 17-keto derivatives or carboxylic acids.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of derivatives with different functional groups at the 9th position.
Scientific Research Applications
Androst-4-ene-3,11-dione, 9-fluoro-17beta-hydroxy-6alpha,17-dimethyl-, acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as steroid hormone receptors. The fluorine atom enhances the binding affinity to these receptors, leading to altered gene expression and modulation of biological pathways. The acetate ester improves the compound’s stability and bioavailability, allowing for more effective delivery and prolonged action.
Comparison with Similar Compounds
Similar Compounds
Androst-4-ene-3,17-dione: A precursor in the synthesis of testosterone and other androgens.
9-Fluoro-11beta,17-dihydroxy-16alpha,17alpha-isopropylidenedioxy-1,4-androstadiene-3-one: A synthetic corticosteroid with anti-inflammatory properties.
17beta-Hydroxy-6alpha-methyl-4-androsten-3-one: An anabolic steroid with muscle-building effects.
Uniqueness
Androst-4-ene-3,11-dione, 9-fluoro-17beta-hydroxy-6alpha,17-dimethyl-, acetate is unique due to the combination of fluorine and acetate modifications, which enhance its biological activity and stability compared to other similar compounds. These modifications also provide distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
426-14-2 |
---|---|
Molecular Formula |
C23H31FO4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[(6S,8S,10S,13S,14S,17R)-9-fluoro-6,10,13,17-tetramethyl-3,11-dioxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H31FO4/c1-13-10-18-16-7-9-22(5,28-14(2)25)21(16,4)12-19(27)23(18,24)20(3)8-6-15(26)11-17(13)20/h11,13,16,18H,6-10,12H2,1-5H3/t13-,16-,18-,20-,21-,22+,23?/m0/s1 |
InChI Key |
NXRAYBREKSYZCF-RNEWDYFHSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC(=O)C2([C@@]4(C1=CC(=O)CC4)C)F)C)(C)OC(=O)C |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(=O)C2(C4(C1=CC(=O)CC4)C)F)C)(C)OC(=O)C |
Origin of Product |
United States |
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